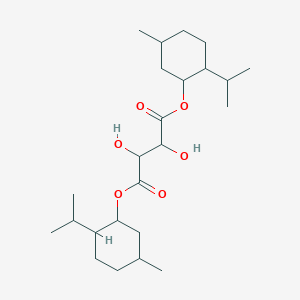

Tartaric acid, dimenthyl ester

Description

Significance of Chiral Molecules in Modern Chemical Sciences

Chirality is a fundamental property of molecules that describes their three-dimensional asymmetry, meaning they are non-superimposable on their mirror images, much like a pair of hands. numberanalytics.comstudysmarter.co.uk This "handedness" is a critical concept in organic chemistry and biology because the spatial arrangement of atoms can drastically alter a molecule's properties and interactions. numberanalytics.comlibretexts.org Molecules with a chiral center, typically a carbon atom bonded to four different groups, exist as a pair of mirror images called enantiomers. studysmarter.co.uk

While enantiomers share the same chemical formula and physical properties like melting and boiling points, they can exhibit profoundly different biological activities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral molecule. studysmarter.co.uknih.gov This stereoselectivity is of paramount importance in fields like pharmaceuticals, where one enantiomer of a drug can be therapeutic while its mirror image may be inactive or even harmful. nih.govmusechem.com The significance of chirality also extends to agrochemicals, where the effectiveness and toxicity of pesticides can be enantiomer-dependent, and to materials science, where chiral molecules are being explored for advanced optical materials and nanotechnology. numberanalytics.commusechem.com

Overview of Tartaric Acid Derivatives in Organic Synthesis

Tartaric acid and its derivatives are widely utilized in organic synthesis due to their availability as inexpensive, enantiomerically pure starting materials. wikipedia.orgnih.gov As a naturally occurring compound, L-(+)-tartaric acid is a readily accessible "chiral pool" synthon, providing a convenient way to introduce specific stereocenters into a target molecule. wikipedia.orgnih.gov The applications of tartaric acid derivatives in synthesis are diverse and can be broadly categorized into their use as:

Chiral Building Blocks: They serve as foundational skeletons for the synthesis of complex, stereochemically defined natural products and bioactive molecules. nih.gov

Chiral Auxiliaries: These derivatives can be temporarily attached to a non-chiral substrate to direct a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed, having fulfilled its role of inducing asymmetry. pw.edu.pl

Chiral Ligands: When complexed with metals, tartrate derivatives can form chiral catalysts that facilitate asymmetric reactions, such as the Sharpless epoxidation, which uses diethyl tartrate. wikipedia.orggoogle.com

Resolving Agents: The enantiomerically pure forms of tartaric acid derivatives can be reacted with a racemic mixture (a 1:1 mixture of two enantiomers) to form diastereomers. Since diastereomers have different physical properties, they can be separated, and the original enantiomers can then be recovered. pw.edu.pl

Esters of tartaric acid, such as dimethyl tartrate and diethyl tartrate, are particularly important intermediates for creating more complex derivatives like diacyltartaric acids and tartrimides, which have broad applications in asymmetric synthesis. pw.edu.plarkat-usa.org

Historical Context of Dimethyl Tartrate's Role in Stereochemistry

The history of dimethyl tartrate is fundamentally linked to the pioneering work on its parent compound, tartaric acid. In the 19th century, Louis Pasteur's meticulous separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate laid the groundwork for the entire field of stereochemistry. numberanalytics.comgjcollegebihta.ac.in This seminal discovery demonstrated that optical activity was a property of the molecules themselves.

Following this, the development of tartaric acid derivatives like dimethyl tartrate became a logical progression for chemists seeking to understand and utilize chirality. While much of the foundational historical work focused on tartaric acid and its salts, the use of its esters grew as organic synthesis techniques became more sophisticated. These esters provided a more versatile chemical handle for a wider range of reactions in organic solvents. Dimethyl tartrate, as one of the simplest diesters, served as a model compound and a key chiral building block in early to modern asymmetric synthesis, allowing researchers to build upon the principles discovered by Pasteur to create complex molecules with controlled stereochemistry. researchgate.nettandfonline.com

Stereoisomeric Forms and Chiral Purity Considerations

Dimethyl tartrate exists in several stereoisomeric forms, stemming from the two chiral centers present in the tartaric acid backbone. The primary forms are:

(+)-Dimethyl L-tartrate: The ester derived from naturally occurring L-(+)-tartaric acid. scbt.com

(-)-Dimethyl D-tartrate: The enantiomer of the L-form, derived from D-(-)-tartaric acid. lakshfinechem.comnist.gov

meso-Dimethyl tartrate: An achiral stereoisomer that has a plane of symmetry and is therefore optically inactive. nist.gov

The table below summarizes the key identifiers for these stereoisomers.

| Isomer Name | Common Synonym | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (+)-Dimethyl L-tartrate | L-Tartaric acid dimethyl ester | 608-68-4 | C₆H₁₀O₆ | 178.14 |

| (-)-Dimethyl D-tartrate | D-(-)-Tartaric acid dimethyl ester | 13171-64-7 | C₆H₁₀O₆ | 178.14 |

| meso-Dimethyl tartrate | Meso-tartaric acid, dimethylester | Not consistently available | C₆H₁₀O₆ | 178.14 |

| DL-Dimethyl tartrate | DL-Dimethyl tartarate | Not consistently available | C₆H₁₀O₆ | 178.14 |

In academic research, particularly in asymmetric synthesis, chiral purity is a critical consideration. It is often expressed as enantiomeric excess (e.e.) , which measures the degree to which one enantiomer is present in greater quantity than the other. google.com Using a chirally impure starting material like dimethyl tartrate can lead to the formation of undesired stereoisomers in the final product, significantly reducing the efficacy and selectivity of the synthesis. Therefore, starting with a high e.e. (e.g., >99%) of the desired dimethyl tartrate enantiomer is essential for achieving a successful and predictable stereochemical outcome. lakshfinechem.com

Properties

IUPAC Name |

bis(5-methyl-2-propan-2-ylcyclohexyl) 2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O6/c1-13(2)17-9-7-15(5)11-19(17)29-23(27)21(25)22(26)24(28)30-20-12-16(6)8-10-18(20)14(3)4/h13-22,25-26H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSENALUPARAQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C(C(=O)OC2CC(CCC2C(C)C)C)O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl Tartrate and Its Production

Esterification Pathways for Tartaric Acid to Dimethyl Tartrate

The direct esterification of tartaric acid with methanol (B129727) is a common and straightforward approach to producing dimethyl tartrate. This equilibrium-limited reaction is typically catalyzed by an acid and often involves strategies to remove the water produced, thereby driving the reaction towards the product side. scite.ai

One established method involves heating a mixture of tartaric acid with an excess of methanol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid. tandfonline.com To enhance the yield, a dehydrating agent is crucial. Trimethyl orthoformate is an effective water scavenger in this context. It reacts with the water generated during both the initial esterification and any subsequent acetalization, thus shifting the equilibrium and leading to high yields of dimethyl tartrate. tandfonline.com A one-pot synthesis combining L-tartaric acid, benzaldehyde, and p-toluenesulfonic acid in methanol, followed by the addition of trimethyl orthoformate, has been reported to produce (-)-dimethyl 2,3-O-benzylidene-L-tartrate in yields of 83-91%. tandfonline.comtandfonline.com This intermediate can then be converted to dimethyl tartrate.

Another approach to esterification involves the use of an ion-exchange resin as a catalyst. For instance, (R,R)-(+)-diethyl tartrate can be prepared by reacting (R,R)-(+)-tartaric acid with ethanol (B145695) and chloroform (B151607) in the presence of a highly acidic ion-exchange resin, with water being removed by azeotropic distillation. orgsyn.org A similar principle can be applied for the synthesis of dimethyl tartrate using methanol. The reaction is driven to completion by the continuous removal of water. scite.aiorgsyn.org

Furthermore, the esterification of tartaric acid and its derivatives can be achieved under mild conditions. For example, free carboxylic acids, including tartaric acid, can be efficiently esterified with alcohols like methanol at room temperature using specific catalytic systems. researchgate.net

A multi-step, yet efficient, pathway involves the initial conversion of L-tartaric acid into L-dibenzoyl tartaric anhydride (B1165640) using benzoyl chloride and thionyl chloride. This anhydride is then hydrolyzed to L-dibenzoyl tartaric acid, which is subsequently esterified with methanol to yield L-dibenzoyl dimethyl tartrate. google.com This protected form can then be deprotected to afford the desired dimethyl tartrate.

Table 1: Comparative Yields of Different Esterification Methods for Tartrate Esters

| Starting Material | Reagents | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| L-Tartaric Acid | Benzaldehyde, Methanol, Trimethyl orthoformate | p-Toluenesulfonic acid | One-pot reaction | (-)-Dimethyl 2,3-O-benzylidene-L-tartrate | 83-91 | tandfonline.comtandfonline.com |

| (R,R)-(+)-Tartaric Acid | Ethanol, Chloroform | Acidic ion-exchange resin | Reflux with water separation | (R,R)-(+)-Diethyl Tartrate | 90 | orgsyn.org |

| L-Tartaric Acid | Benzoyl chloride, Thionyl chloride, then Methanol | Lewis Acid | Multi-step synthesis | L-Dibenzoyl dimethyl tartrate | >75 (implied) | google.com |

Control of Enantiomeric Purity in Dimethyl Tartrate Synthesis

The control of enantiomeric purity in the synthesis of dimethyl tartrate is of paramount importance, as its primary applications are in asymmetric synthesis where it serves as a chiral auxiliary or a chiral starting material. fishersci.no The most effective and widely used strategy to ensure high enantiomeric purity is to start the synthesis with an enantiomerically pure form of tartaric acid. mit.edu Both L-(+)-tartaric acid (the natural isomer) and D-(-)-tartaric acid are commercially available and serve as the chiral pool sources for (2R,3R)-dimethyl tartrate and (2S,3S)-dimethyl tartrate, respectively.

The esterification reactions described above are designed to proceed without affecting the stereogenic centers of the tartaric acid molecule. The carboxyl groups are converted to methyl esters, but the chiral carbons (C-2 and C-3) remain untouched, thus retaining the original configuration of the starting material. For example, the synthesis of (+)-dimethyl-2,3-O-isopropylidene-R,R-tartrate starts from commercially available (+)-dimethyl-R,R-tartrate, preserving the stereochemistry. kirj.ee

In asymmetric synthesis, dimethyl tartrate is a key component of the Sharpless epoxidation catalyst, where it acts as a chiral ligand for a titanium alkoxide. msu.edu The specific enantiomer of dimethyl tartrate used dictates the facial selectivity of the epoxidation of allylic alcohols. This highlights the critical need for enantiomerically pure dimethyl tartrate to achieve high enantiomeric excess (ee) in the products. msu.edu

Chiral resolution, a technique to separate enantiomers from a racemic mixture, is also a relevant concept. While direct resolution of dimethyl tartrate is less common than starting with pure tartaric acid, derivatives of tartaric acid are frequently used as resolving agents for other racemic compounds. nih.govgoogle.com For instance, a racemic ketone was resolved using L-dimethyl tartrate as a chiral auxiliary by forming diastereomeric ketals, which could then be separated by chromatography. mdpi.com This underscores the robustness of the tartrate framework's chirality, which allows it to induce separation in other molecules. The successful application of dimethyl tartrate as a resolving agent is predicated on its own high enantiomeric purity.

Table 2: Applications of Enantiomerically Pure Dimethyl Tartrate

| Application | Role of Dimethyl Tartrate | Enantiomer Used | Key Outcome | Reference |

|---|---|---|---|---|

| Sharpless Asymmetric Epoxidation | Chiral ligand for titanium catalyst | (+)- or (-)-Diethyl/Dimethyl Tartrate | Enantioselective epoxidation of allylic alcohols | msu.edu |

| Chiral Auxiliary | Formation of separable diastereomers (ketals) | L-Dimethyl Tartrate | Resolution of a racemic ketone | mdpi.com |

| Chiral Building Block | Starting material for complex chiral molecules | Dimethyl L-tartrate | Synthesis of various chiral synthons | fishersci.no |

| Asymmetric α-halogenation | Chiral auxiliary | Dimethyl L-tartrate | Enantioselective halogenation of acetals | fishersci.no |

Advanced Derivatization Strategies of Dimethyl Tartrate for Chiral Building Blocks

Dioxolane Formation: Dimethyl Tartrate Acetonides and Related Derivatives

Protection of the vicinal diol of dimethyl tartrate as a cyclic acetal (B89532) or ketal is a common and effective strategy. This transformation not only masks the hydroxyl groups but also imparts conformational rigidity to the molecule, which can influence the stereochemical outcome of subsequent reactions. The most common derivatives are the acetonide (from acetone), benzylidene acetal (from benzaldehyde), and related dioxane structures.

The reaction of dimethyl tartrate with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst is a standard method for producing dimethyl O,O-isopropylidenetartrate, also known as dimethyl tartrate acetonide. google.com This derivative is a key intermediate for further functionalization, particularly in alkylation reactions.

A well-established procedure involves dissolving (R,R)-dimethyl tartrate in acetone and adding a Lewis acid, such as boron trifluoride diethyl etherate, at room temperature. orgsyn.orgpwr.edu.pl The reaction proceeds over several hours, after which it is quenched with a basic aqueous solution and extracted. orgsyn.org Purification by fractional distillation yields the product as an oil. orgsyn.org An alternative method uses 2,2-dimethoxypropane with p-toluenesulfonic acid as the catalyst. google.com This acetonide is a stable compound that can be prepared on a large scale and serves as a crucial starting material for creating more complex chiral molecules. beilstein-journals.org

| Reactant/Reagent | Role | Typical Molar Ratio (to Tartrate) | Reference |

| (R,R)-Dimethyl Tartrate | Starting Material | 1 | orgsyn.orgpwr.edu.pl |

| Acetone | Reagent & Solvent | N/A (Solvent) | orgsyn.orgpwr.edu.pl |

| Boron Trifluoride Etherate | Lewis Acid Catalyst | ~0.6 | orgsyn.org |

| Product | Yield | ||

| (R,R)-Dimethyl O,O-isopropylidenetartrate | 77% | orgsyn.org |

This interactive table summarizes a common synthesis protocol.

Similar to acetonide formation, benzylidene derivatives are synthesized by reacting dimethyl tartrate with benzaldehyde. This reaction is typically performed under conditions of azeotropic water removal, using a Dean-Stark apparatus with a suitable solvent like cyclohexane (B81311) and an acid catalyst such as p-toluenesulfonic acid monohydrate. orgsyn.org The resulting dimethyl 2,3-O-benzylidene-tartrate is a valuable intermediate. For instance, the benzylidene acetal can undergo reductive cleavage to selectively unmask one hydroxyl group, a key step in an 8-step synthesis of stereocontrolled 1-alkyl-2-O-methyl glycerol (B35011) from dimethyl D-tartrate. beilstein-journals.org

| Reactant/Reagent | Role | Typical Molar Ratio (to Tartrate) | Reference |

| Diethyl L-Tartrate* | Starting Material | 1 | orgsyn.org |

| Benzaldehyde | Reagent | 1 | orgsyn.org |

| Cyclohexane | Solvent | N/A (Solvent) | orgsyn.org |

| p-Toluenesulfonic Acid | Acid Catalyst | ~0.03 | orgsyn.org |

| Product | Yield | ||

| Diethyl (-)-2,3-O-benzylidene-L-tartrate | 71% | orgsyn.org |

Data shown for diethyl tartrate, which follows an analogous procedure to dimethyl tartrate.

Six-membered dioxane rings can also be formed from dimethyl tartrate, providing a different conformational bias compared to the five-membered dioxolane ring of the acetonide. One synthetic route involves the reaction of L-(+)-dimethyl tartrate with 2,3-butanedione (B143835) in methanol (B129727), catalyzed by camphorsulfonic acid with trimethyl orthoformate present, which yields (2R,3R,5R,6R)-Dimethyl 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate in high yield (93%). acs.org

A different strategy to access 1,4-dioxane (B91453) systems starts with the conversion of (2R,3R)-dimethyl tartrate to its corresponding allyl ether. mdpi.commdpi.com Subsequent reduction of the ester groups with a reducing agent like LiAlH₄ or NaBH₄ produces a triol. mdpi.commdpi.com This intermediate can then undergo an iodocyclization reaction to form the 1,4-dioxane ring structure, leading to precursors for novel nucleoside analogs. mdpi.com

| Dioxane Synthesis Method | Key Reagents | Product Yield | Reference |

| Acetalization | 2,3-Butanedione, Trimethyl orthoformate, Camphorsulfonic acid | 93% | acs.org |

| Cyclization | 1. Allyl bromide, 2. LiAlH₄, 3. Iodocyclization | 51.8% (over two steps) | mdpi.com |

This table compares two distinct methods for synthesizing dioxane derivatives from dimethyl tartrate.

Synthesis of Benzylidene Tartrate Derivatives

Alkylation Reactions of Dimethyl Tartrate Derivatives

A key transformation for creating chiral building blocks is the alkylation of tartrate derivatives at the α-carbon positions. This C-C bond formation allows for the introduction of various side chains, significantly increasing molecular complexity. The reactions are typically performed on the enolate of a protected tartrate, such as the acetonide.

The enolate of dimethyl tartrate acetonide can be generated by deprotonation with a strong base like lithium diisopropylamide (LDA). ox.ac.ukbeilstein-journals.org It was demonstrated that this lithiated species undergoes stereoretentive alkylation with a range of alkyl halides, including those that are not highly activated. ox.ac.ukbeilstein-journals.org The reaction, conducted in a THF/HMPA solvent system at -78 °C for extended periods (12–72 hours), produces monoalkylated tartrates as single diastereomers with an R,R-configuration. ox.ac.ukbeilstein-journals.org This process is highly valuable as it allows for the direct and stereocontrolled elaboration of a readily available chiral starting material. beilstein-journals.org The use of HMPA is often crucial for achieving good yields, especially with less reactive alkyl halides. researchgate.net

| Alkyl Halide | Reaction Time (h) | Monoalkylated Product Yield | Reference |

| 3-(TBDMS-oxy)propyl iodide | 12 | 78% | beilstein-journals.org |

| 3-(TES-oxy)propyl iodide | 12 | 71% | beilstein-journals.org |

| Methyl Iodide | 72 | 13% | beilstein-journals.org |

| Allyl Bromide | 12 | 58% | beilstein-journals.org |

| Benzyl Bromide | 12 | 68% | beilstein-journals.org |

This table shows yields for the stereoretentive mono-alkylation of (R,R)-dimethyl tartrate acetonide with various alkyl halides.

Under the conditions used for mono-alkylation, small amounts (9-14%) of separable trans-dialkylated tartrates can be co-produced. ox.ac.ukbeilstein-journals.org These dialkylated products likely arise from the achiral dienolate of the starting tartrate acetonide. ox.ac.uk

In addition to being a side-product, dialkylated tartrates can be synthesized through dedicated methods. The lithium enolate of a related 1,4-dioxane dithiocarboxylate, derived from tartaric acid, can undergo stereoselective dialkylations to create two new stereogenic centers. rsc.org A more general and modern approach utilizes visible light photoredox catalysis for the reductive dimerization of α-ketoesters, which provides a mild, transition-metal-free method to prepare various 2,3-dialkylated tartaric acid esters in good yields (80-92%). nih.gov This latter method demonstrates high functional group tolerance, accommodating alkenes, ethers, and alkyl halides. nih.gov

Stereoretentive Alkylation of Lithiated Tartrate Acetonides with Alkyl Halides

Synthesis of Polyhydroxylated Molecules via Dimethyl Tartrate Precursors

Dimethyl tartrate is a cornerstone in the synthesis of polyhydroxylated natural products and their analogues. nih.gov Its stereochemically rich framework allows for the controlled introduction of multiple hydroxyl groups, leading to complex structures with significant biological activity. nih.gov

One notable application is in the synthesis of the western, polyoxamic acid-containing fragment of complex natural products. nih.gov This synthesis commences with dimethyl L-tartrate, which is converted through a multi-step sequence into an allylic alcohol. nih.gov Subsequent Sharpless asymmetric epoxidation and regioselective epoxide opening with diisopropoxytitanium diazide, followed by hydrogenation, yield the desired amino diol. nih.gov This amino diol is then transformed through several steps into the target polyhydroxylated fragment. nih.gov

Another key strategy involves the use of dimethyl tartrate acetonide. In 1981, it was demonstrated that this derivative forms a stable enolate that can be stereoselectively trapped with various electrophiles. nih.gov This methodology has been instrumental in synthesizing acyclic precursors for complex molecules like zaragozic acid C, a potent squalene (B77637) synthase inhibitor. nih.gov The synthesis involves a Lewis acid-catalyzed aldol (B89426) addition of an aldehyde to a tartaric acid-derived silylketene acetal, resulting in the adduct as a single isomer. nih.gov

The heavily oxygenated polyhydroxylated molecule (+)-bengamide, which contains a 1,2-diol moiety, has also been synthesized using a tartrate-derived aldehyde in a highly stereoselective aldol reaction. nih.gov

Table 1: Examples of Polyhydroxylated Molecules Synthesized from Tartrate Derivatives

| Precursor | Key Reaction | Product Class | Reference |

| Dimethyl L-tartrate | Sharpless asymmetric epoxidation, regioselective epoxide opening | Polyoxamic acid fragment | nih.gov |

| Dimethyl tartrate acetonide | Stereoselective enolate alkylation, Lewis acid-catalyzed aldol addition | Acyclic precursor of Zaragozic Acid C | nih.gov |

| Diisopropyl-D-tartrate | Lewis acid-promoted aldol reaction | (+)-Bengamide | nih.gov |

| (+)-Diethyl-L-tartrate | Epoxidation | Cytotoxic polyacetylenes (PQ-8) | nih.gov |

Preparation of Heterocyclic Diols from L-Dimethyl Tartrate

L-dimethyl tartrate is an excellent starting material for the synthesis of chiral heterocyclic diols, which are valuable synthons in organic synthesis. researchgate.nettandfonline.com These five-membered ring structures, containing two hydroxyl groups with defined stereochemistry, are precursors to a variety of biologically active molecules. researchgate.nettandfonline.com

Among the most important heterocyclic diols derived from L-dimethyl tartrate are L-threosolactone and L-threosolactam. researchgate.nettandfonline.com These structures are characterized by a functionalized five-membered ring with hydroxyl groups at the C-2 and C-3 positions, possessing (R) and (S) stereochemistry, respectively. researchgate.nettandfonline.com The preparation of derivatives such as (2R,3S)-2-benzyloxy-3-hydroxybutyrolactone has been described, highlighting the utility of L-dimethyl tartrate as an inexpensive and efficient chiral starting material for these analogs. researchgate.nettandfonline.com

Derivatization for Specialized Chiral Auxiliaries (e.g., TADDOLs)

Dimethyl tartrate is a key precursor for the synthesis of α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols, commonly known as TADDOLs. wikipedia.orgresearchgate.net These C2-symmetric diols are exceptionally versatile chiral auxiliaries used in a vast range of enantioselective reactions. researchgate.netethz.ch

The synthesis of TADDOLs begins with the condensation of a dimethyl tartrate ester with an aldehyde or ketone, typically under acidic catalysis with azeotropic removal of water, to form a dioxolane. ethz.ch A common method involves the acid-catalyzed reaction of dimethyl tartrate with acetone to produce (R,R)-dimethyl O,O-isopropylidenetartrate. orgsyn.org This acetonide is then treated with an excess of an aryl Grignard reagent, such as 2-naphthylmagnesium bromide. wikipedia.orgorgsyn.org The Grignard reagent adds to the ester groups, which, after aqueous workup and hydrolysis, yields the TADDOL diol. wikipedia.org The resulting TADDOLs, with their two trans-oriented diarylhydroxymethyl groups, create a well-defined chiral environment. wikipedia.orgethz.ch

Table 2: Key Steps in TADDOL Synthesis

| Starting Material | Reagent 1 | Reagent 2 | Intermediate/Product | Reference |

| (R,R)-Dimethyl tartrate | Acetone, Boron trifluoride diethyl etherate | - | (R,R)-Dimethyl O,O-isopropylidenetartrate | orgsyn.org |

| (R,R)-Dimethyl O,O-isopropylidenetartrate | Aryl Grignard Reagent (e.g., 2-Naphthylmagnesium bromide) | Aqueous acid (workup) | TADDOL | wikipedia.orgorgsyn.org |

Synthesis of Chiral Silylphosphite Esters from Dimethyl Tartrate

Chiral silylphosphite esters have been synthesized from (+)-dimethyl-L-tartrate for use as asymmetric phosphonylating reagents. tandfonline.comtandfonline.com The synthesis involves the reaction of (+)-dimethyl-L-tartrate with phosphorus trichloride (B1173362) (PCl₃) and triethylamine (B128534) (NEt₃) in dichloromethane (B109758) to afford the chlorophosphite intermediate, (O,O-dimethyl-L-tartrato)PCl. tandfonline.com This intermediate is then reacted with various silyl (B83357) alcohols (R₃SiOH), such as triphenylsilanol (B1683266) (Ph₃SiOH), tert-butyldimethylsilanol (B101206) (tBuMe₂SiOH), or triethylsilanol (B1199358) (Et₃SiOH), in the presence of triethylamine to yield the corresponding chiral silylphosphite esters, {(+)-O,O-dimethyl-L-tartrate}POSiR₃. tandfonline.comtandfonline.com The C₂ symmetry of the tartrate ester ensures that only a single diastereomer of the silylphosphite is formed. tandfonline.com

Synthesis of Optically Active Bis-arylphosphonodithioic Acids utilizing Dimethyl Tartrate

(+)-Dimethyl tartrate has been utilized in the synthesis of optically active bis-arylphosphonodithioic acids. researchgate.net The synthetic approach involves the reaction of 2,4-diaryl-1,3,2,4-dithiadiphosphetane-2,4-disulfides with diketonides of sugar derivatives, such as D-mannitol, which can be conceptually linked back to tartaric acid as a fundamental chiral building block. researchgate.net While the direct reaction with dimethyl tartrate is not explicitly detailed in the provided context, the use of tartrate-derived chiral pools is a common strategy in the synthesis of such optically active organophosphorus compounds. researchgate.net

Reactions with Sulfur Tetrafluoride to Form Fluoro-derivatives

The reaction of dimethyl tartrate with sulfur tetrafluoride (SF4) represents a significant strategy for the synthesis of fluorinated chiral building blocks. This process involves the selective replacement of hydroxyl groups with fluorine atoms, leading to various difluorinated succinate (B1194679) derivatives. The stereochemical outcome of the reaction is highly dependent on the stereochemistry of the starting tartrate ester.

When (+)-dimethyl L-tartrate is treated with sulfur tetrafluoride, the resulting product is dimethyl meso-2,3-difluorosuccinate. guidechem.comsigmaaldrich.cnchemicalbook.inchemicalbook.com Similarly, the reaction of dimethyl (−)-D-tartrate with SF4 also yields dimethyl meso-α,α′-difluorosuccinate. researchgate.net This transformation is characterized by an inversion of configuration at one of the chiral carbon atoms while the other retains its configuration. lookchem.com In contrast, the fluorination of dimethyl meso-tartrate (B1217512) with the same reagent leads to a racemic mixture of dimethyl D- and L-α,α′-difluorosuccinate. researchgate.netwikipedia.org

Research has shown that the reaction can proceed through a stable intermediate. The mild treatment of dimethyl (+)-L-tartrate with sulfur tetrafluoride alone can yield 2-fluoro-1,2-bis(methoxycarbonyl)ethyl fluorosulfite in high yield. thieme-connect.de This intermediate, under the influence of hydrogen fluoride (B91410) which is often present in the reaction mixture, can be transformed into dimethyl (−)-(2S:3S)-2-fluoro-3-hydroxysuccinate. researchgate.net Subsequent reaction of this fluoro-hydroxy compound with sulfur tetrafluoride also produces dimethyl meso-2,3-difluorosuccinate. researchgate.net

The reaction conditions can be optimized to achieve high yields. For instance, when dimethyl (+)-L-tartrate is treated with sulfur tetrafluoride in the presence of excess hydrogen fluoride, dimethyl meso-2,3-difluorosuccinate can be obtained in a yield as high as 96%. researchgate.net

The fluorination of vicinal diols, such as dimethyl tartrate, with sulfur tetrafluoride generally results in difluorination with the inversion of configuration at only one of the alcohol groups. wikipedia.org This stereospecificity is a key feature of this derivatization strategy, allowing for the controlled synthesis of specific fluoro-derivatives.

Table of Reactants and Products in the Fluorination of Dimethyl Tartrate Derivatives

| Reactant | Reagent | Product | Reference |

| (+)-Dimethyl L-tartrate | Sulfur Tetrafluoride (SF4) | Dimethyl meso-2,3-difluorosuccinate | guidechem.com, sigmaaldrich.cn, chemicalbook.in, chemicalbook.com |

| Dimethyl (−)-D-tartrate | Sulfur Tetrafluoride (SF4) | Dimethyl meso-α,α′-difluorosuccinate | researchgate.net |

| Dimethyl meso-tartrate | Sulfur Tetrafluoride (SF4) | Racemic mixture of dimethyl D- and L-α,α′-difluorosuccinate | researchgate.net, wikipedia.org |

| (+)-Dimethyl L-tartrate | Sulfur Tetrafluoride (SF4) in excess Hydrogen Fluoride | Dimethyl meso-2,3-difluorosuccinate (96% yield) | researchgate.net |

| (+)-Dimethyl L-tartrate | Sulfur Tetrafluoride (SF4) | 2-Fluoro-1,2-bis(methoxycarbonyl)ethyl fluorosulfite (Intermediate) | thieme-connect.de |

| 2-Fluoro-1,2-bis(methoxycarbonyl)ethyl fluorosulfite | Hydrogen Fluoride | Dimethyl (−)-(2S:3S)-2-fluoro-3-hydroxysuccinate | researchgate.net |

| Dimethyl (−)-(2S:3S)-2-fluoro-3-hydroxysuccinate | Sulfur Tetrafluoride (SF4) | Dimethyl meso-2,3-difluorosuccinate | researchgate.net |

Applications of Dimethyl Tartrate and Its Derivatives in Enantioselective Synthesis

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate to direct a subsequent reaction in a stereoselective manner. masterorganicchemistry.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Dimethyl L-tartrate and its derivatives are widely employed as chiral auxiliaries for applications such as the enantioselective epoxidation of allylic alcohols and the asymmetric α-halogenation of acetals. ethz.chresearchgate.netwikipedia.org They are also crucial starting materials for synthesizing more complex chiral ligands and building blocks used in asymmetric synthesis. ethz.chresearchgate.netacs.org The efficacy of tartrate esters lies in their ability to form rigid, chelated complexes with metal centers, thereby creating a predictable and sterically hindered chiral environment that biases the approach of incoming reagents. ethz.chcore.ac.uk

Enantioselective Epoxidation of Allylic Alcohols

One of the most significant applications of tartrate esters is in the Sharpless-Katsuki asymmetric epoxidation, a highly reliable and predictable method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. masterorganicchemistry.comcore.ac.uk While the reaction is most famously known for using diethyl tartrate (DET), dimethyl tartrate (DMT) functions as an effective chiral auxiliary in the same capacity. ethz.chwikipedia.org The reaction employs a catalytic system formed from titanium tetraisopropoxide [Ti(O-i-Pr)₄] and a chiral tartrate ester, with tert-butyl hydroperoxide (t-BuOOH) as the stoichiometric oxidant. core.ac.uk

The active catalyst is a dimeric complex where two titanium atoms are bridged by two tartrate ligands. core.ac.uk The allylic alcohol substrate coordinates to the titanium center, and the epoxidation occurs with high enantioselectivity. masterorganicchemistry.comub.edu The facial selectivity of the oxygen transfer is dictated by the chirality of the dimethyl tartrate used. A simple mnemonic predicts the stereochemical outcome: when the allylic alcohol is drawn vertically in the plane, L-(+)-dimethyl tartrate directs epoxidation from the bottom (si) face, while D-(−)-dimethyl tartrate directs it from the top (re) face. core.ac.uk This predictability makes it an invaluable tool in the synthesis of complex chiral molecules, including various natural products. masterorganicchemistry.com

Table 1: Facial Selectivity in Sharpless Epoxidation Directed by Dimethyl Tartrate Enantiomers This table illustrates the predictable stereochemical outcome of the Sharpless epoxidation based on the chirality of the dimethyl tartrate auxiliary.

| Dimethyl Tartrate Enantiomer | Face of Attack on Allylic Alcohol | Resulting Epoxide Stereochemistry |

|---|---|---|

| (+)-Dimethyl L-tartrate | si face (bottom) | (2S, 3S) or (2R, 3R) depending on substrate |

Asymmetric α-Halogenation of Acetals

Dimethyl tartrate is utilized as a chiral auxiliary to direct the asymmetric α-halogenation of acetals, a process that yields valuable chiral α-halo ketones upon hydrolysis. ethz.chwikipedia.orgthieme-connect.de The strategy involves the formation of a chiral acetal (B89532) by reacting a prochiral ketone with a diol derived from dimethyl tartrate. This temporary incorporation of the chiral auxiliary creates diastereotopic faces, allowing for a subsequent diastereoselective halogenation reaction.

Research by Castaldi and Giordano demonstrated the asymmetric bromination of chiral acetals derived from tartrate and various alkyl aryl ketones. thieme-connect.de High diastereoselectivity was achieved in these reactions. A significant feature of this method is the ability to reverse the direction of asymmetric induction by selecting the brominating agent. For instance, using bromine (Br₂) as the electrophile results in one diastereomer, whereas using pyridinium (B92312) hydrobromide perbromide (py-HBr₃) favors the formation of the opposite diastereomer. thieme-connect.de After the halogenation step, the chiral auxiliary can be hydrolyzed to release the enantiomerically enriched α-bromo ketone. thieme-connect.de

Table 2: Diastereoselective Bromination of a Chiral Tartrate Acetal Data derived from the work of Castaldi and Giordano on the bromination of the acetal formed from 2,3-butanediol (B46004) (as a model for tartrate-derived diols) and p-chloroacetophenone.

| Brominating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio |

|---|---|---|---|

| Bromine (Br₂) | CCl₄ | 0 | 95:5 |

Asymmetric C-C Bond Formation Reactions

Derivatives of dimethyl tartrate serve as powerful chiral auxiliaries and ligands in a variety of asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Dimethyl tartrate is a key precursor for chiral synthons used in Lewis acid-promoted asymmetric aldol (B89426) reactions. These reactions are pivotal for constructing β-hydroxy carbonyl compounds with high stereocontrol. In a notable application, a tartrate-derived silylketene acetal was used in a highly stereoselective aldol addition catalyzed by a Lewis acid. This strategy was a key step in the total synthesis of complex natural products like zaragozic acid C and the cinatrins.

In this approach, the silylketene acetal derived from dimethyl tartrate acetonide reacts with an aldehyde in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄). The chiral auxiliary, originating from dimethyl tartrate, effectively controls the facial selectivity of the addition, leading to the formation of the aldol adduct as essentially a single diastereomer. This high level of stereocontrol is crucial for building the contiguous stereocenters found in many polyketide natural products.

Dimethyl tartrate is the starting material for the synthesis of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols, commonly known as TADDOLs. ethz.chconicet.gov.arnih.gov TADDOLs are highly versatile C₂-symmetric chiral diols that serve as exceptional ligands in enantioselective nucleophilic additions to carbonyl compounds. conicet.gov.ar They are typically prepared by first converting dimethyl tartrate into its acetonide, which then reacts with an aryl Grignard reagent to form the tetraaryl diol structure. nih.gov

In practice, TADDOLs are often complexed with titanium(IV) isopropoxide to form chiral Lewis acid catalysts (Ti-TADDOLates). thieme-connect.de These catalysts activate aldehydes and promote the enantioselective addition of various nucleophiles, including organozinc and organotitanium reagents, to the carbonyl carbon. thieme-connect.deconicet.gov.ar

Furthermore, chiral auxiliaries derived from tartaric acid have been successfully applied in the asymmetric nucleophilic addition to nitroolefins (a Michael addition). For example, a tartrate-derived C₂-symmetrical diamine was used as an organocatalyst for the enantioselective addition of cyclohexanone (B45756) to (E)-β-nitrostyrene, yielding the product with high diastereoselectivity (syn/anti = 92:8). researchgate.net Similarly, novel tartrate-derived guanidine (B92328) catalysts have been shown to be highly effective in the enantio- and diastereoselective Michael addition of substituted oxindoles to nitroolefins. researchgate.netmdpi.com

Table 3: Asymmetric Nucleophilic Addition to Nitroolefins Using Tartrate-Derived Catalysts This table summarizes representative results for the asymmetric addition of nucleophiles to nitroolefins catalyzed by chiral auxiliaries derived from tartaric acid.

| Nucleophile | Nitroolefin | Tartrate-Derived Catalyst | d.r. (syn:anti) | ee (%) (syn) |

|---|---|---|---|---|

| Cyclohexanone | (E)-β-nitrostyrene | Bis-N-methyl-methanamine diacetal | 92:8 | 30 |

The scope of dimethyl tartrate derivatives extends to the broader class of asymmetric conjugate additions (Michael additions), particularly to α,β-unsaturated enones. In these reactions, ligands derived from tartaric acid are used to control the stereoselectivity of the 1,4-addition of organometallic reagents.

A well-studied example is the copper-catalyzed conjugate addition of diethylzinc (B1219324) (Et₂Zn) to cyclic enones. acs.orgsioc-journal.cn Chiral cyclic phosphite (B83602) ligands derived from tartaric acid have been employed in conjunction with a copper(II) triflate catalyst. acs.org The enantiomeric excess (ee) of the resulting 3-alkylated ketone is highly dependent on the structure of the tartrate-derived ligand, including the substituents on the dioxaphospholane ring. While some tartrate-based ligands provide moderate enantioselectivity, the modularity of the tartrate framework allows for tuning of the ligand structure to optimize the reaction outcome. For instance, using newly synthesized bis(oxazoline) ligands derived from tartaric acid in the copper-catalyzed addition of diethylzinc to chalcone (B49325) resulted in enantiomeric excesses ranging from 20% to 50%, demonstrating the strong influence of the ligand's specific structure on the stereochemical induction. sioc-journal.cn

Diels-Alder Reactions

Dimethyl tartrate and its derivatives serve as foundational chiral sources for the development of asymmetric Lewis acid catalysts used in Diels-Alder reactions. These reactions, which form two carbon-carbon bonds simultaneously, can create up to four stereocenters, making stereochemical control highly desirable. mit.edu Catalysts derived from tartaric acid have proven effective in controlling both the endo/exo selectivity and the facial selectivity of the cycloaddition.

A notable example involves catalysts formed from the reaction of a monoacylated tartaric acid derivative with borane (B79455) or a boronic acid. mit.edulibretexts.org For instance, a catalyst prepared from mono(2,6-dimethoxybenzoyl)tartaric acid and borane effectively catalyzes the reaction between dienes like cyclopentadiene (B3395910) and various dienophiles. libretexts.org In a specific application, the reaction of cyclopentadiene and methacrolein, catalyzed by a chiral acyloxyborane (CAB) complex derived from tartaric acid, yielded the Diels-Alder adduct with high enantioselectivity. scielo.br The use of natural L-(+)-tartaric acid led to the (R)-configured product, while the "unnatural" D-(-)-tartaric acid produced the (S)-enantiomer, demonstrating the catalyst's tunability. libretexts.orgscielo.br This approach is attractive because both enantiomers of tartaric acid are readily available. scielo.br

The efficiency of these tartrate-based catalysts is highlighted in various cycloadditions. The reaction between cyclopentadiene and a-bromoacrolein in the presence of a tartrate-derived catalyst proceeds in quantitative yield with 95% enantiomeric excess (ee). scielo.br Similarly, when dimethyl tartrate was used instead of diethyl tartrate in the synthesis of an aza-norbornene via an aza-Diels-Alder reaction, it facilitated the purification of the product through recrystallization, yielding virtually diastereopure material.

| Diene | Dienophile | Catalyst System | Yield | Selectivity (exo/endo) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cyclopentadiene | Methacrolein | Tartrate-derived Chiral Acyloxyborane (CAB) | 85% | 89/11 | 96% | scielo.br |

| Cyclopentadiene | α-Bromoacrolein | Tartrate-derived Chiral Acyloxyborane (CAB) | Quantitative | 94/6 | 95% | scielo.br |

| Cyclopentadiene | Imine of Ethyl Glyoxylate | Dimethyl Tartrate (as precursor) | Not specified | 98/2 (exo favored) | Diastereopure after recrystallization |

Hydrophosphonylations and Cyanohydrin Reactions

The chiral scaffold of dimethyl tartrate has been instrumental in developing auxiliaries and catalysts for asymmetric hydrophosphonylation and cyanohydrin formation. Asymmetric hydrophosphonylation, the addition of a P-H bond across a C=O or C=N double bond, produces chiral α-hydroxyphosphonates or α-aminophosphonates, which are important bioactive compounds. Tartrate-derived chiral auxiliaries, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), are synthesized from dimethyl tartrate and have been widely applied in these reactions. orgsyn.org These auxiliaries facilitate the diastereoselective addition of phosphites to aldehydes and imines. researchgate.net Organocatalytic methods employing cinchona alkaloids have also been developed for the hydrophosphonylation of imines (Pudovik reaction) with good yields and enantioselectivity. unibo.it

Cyanohydrin reactions involve the addition of hydrogen cyanide to aldehydes or ketones, creating a new stereocenter. msu.edu This reaction is fundamental for producing α-hydroxynitriles, which are versatile precursors for α-hydroxy carboxylates and other significant molecules. nih.govresearchgate.net While direct catalytic asymmetric cyanohydrin synthesis using tartrate derivatives is less common, the principles of chiral auxiliary control are applicable. For instance, the oxidation of α-hydroxy carboxylates, the hydrolysis products of cyanohydrins, can be influenced by chiral environments. nih.gov In prebiotic chemistry research, the formation of pyruvate (B1213749) cyanohydrin from lactate (B86563) in the presence of HCN has been demonstrated, highlighting the fundamental nature of this transformation. nih.gov

Stereoselective Oxidation Processes

Derivatives of tartaric acid esters, including dimethyl tartrate, are pivotal in directing the stereochemical outcome of various oxidation reactions. One of the most prominent applications is the Sharpless-Kagan asymmetric sulfoxidation, which converts prochiral sulfides into enantioenriched sulfoxides. This method utilizes a titanium complex modified with a chiral tartrate ester, typically diethyl tartrate (DET), as the chiral ligand. metu.edu.tr The Ti(O-i-Pr)₄/DET/water system, in the presence of an oxidant like t-butyl hydroperoxide (TBHP) or cumyl hydroperoxide (CHP), achieves high yields and enantioselectivities, with ee values up to 91%. metu.edu.tr

Furthermore, the enolate of dimethyl tartrate acetonide can undergo stereoselective oxidation. The lithium enolate of an alkylated tartrate derivative can be oxidized using reagents like MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) to introduce a hydroxyl group. acs.org This reaction yields a hydroxyacetonide, which is a key step in the synthesis of more complex structures. acs.org For example, oxidation of the lithium enolate of an alkylated tartrate (16) with MoOPH, followed by acid-catalyzed elimination, was a crucial transformation in the synthesis of (-)-6,7-dideoxysqualestatin H5. acs.org

Dimethyl Tartrate as a Chiral Building Block in Complex Molecule Synthesis

Dimethyl tartrate is a quintessential chiral building block in asymmetric synthesis, valued for its low cost and availability in both enantiomeric forms, (R,R)-(-) and (S,S)-(+). lookchem.comambeed.comresearchgate.net This accessibility allows for the synthesis of either enantiomer of a target molecule, a strategy often referred to as enantiomeric switching. libretexts.org Derived from tartaric acid, it provides a rigid C₂-symmetric scaffold with two stereogenic centers and versatile functional groups (esters and hydroxyls) that can be readily manipulated. researchgate.netnih.gov Its derivatives, particularly the acetonide or ketal-protected forms, can generate stable enolates that react with various electrophiles with high diastereoselectivity. nih.govbeilstein-journals.org This reliability makes dimethyl tartrate a frequent starting point for establishing the core stereochemistry in the total synthesis of complex natural products and biologically active molecules. lookchem.comnih.govthieme-connect.com

Synthesis of Natural Products and Biologically Active Scaffolds

The utility of dimethyl tartrate as a chiral precursor is demonstrated in the syntheses of a wide array of natural products and bioactive scaffolds. nih.gov Its inherent stereochemistry is transferred through synthetic sequences to control the absolute configuration of the final targets. It has been employed in the synthesis of pyrrolidine (B122466) alkaloids, polyhydroxylated molecules, and complex macrocyclic lactones. nih.govchemicalbook.comsigmaaldrich.com

(+)-Monomorine I is an indolizidine alkaloid that functions as a trail pheromone for the Pharaoh ant. chemicalbook.compharmaffiliates.com The enantioselective total synthesis of this natural product has been successfully achieved using (+)-dimethyl L-tartrate as the chiral starting material. chemicalbook.comsigmaaldrich.com In a synthesis reported by Yamazaki and Kibayashi, the strategy relied on a 1,2-asymmetric induction step involving the highly diastereoselective hydride addition to an acyclic α,β-dialkoxy ketone derived from dimethyl L-tartrate. researchgate.net This key step effectively transfers the stereochemical information from the tartrate backbone to create the necessary chiral centers in the indolizidine core of (+)-Monomorine I. sigmaaldrich.comresearchgate.net

The zaragozic acids, also known as squalestatins, are potent inhibitors of squalene (B77637) synthase and have attracted significant synthetic interest due to their complex structure and biological activity. nih.govresearchgate.net A central feature of these molecules is a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core. ox.ac.ukrsc.org Dimethyl tartrate has proven to be an excellent chiral precursor for the asymmetric synthesis of this bicyclic ketal core. nih.gov

The key strategic transformation, first demonstrated by Seebach, involves the generation of a stable lithium enolate from (R,R)-dimethyl tartrate acetonide. nih.govbeilstein-journals.org This enolate can be alkylated with various electrophiles with high stereoselectivity. nih.govox.ac.uk This methodology has been applied to construct the acyclic precursors needed to form the zaragozic acid core. For instance, the highly diastereoselective alkylation of the lithiated tartrate acetonide enolate with functionalized alkyl iodides provides key intermediates. acs.org Subsequent steps, including oxidation of the enolate, conversion to a diazoketone, and an intramolecular carbonyl ylide formation-cycloaddition cascade, lead to the formation of the 2,8-dioxabicyclo[3.2.1]octane system. beilstein-journals.orgox.ac.uk

| Starting Material | Key Intermediate | Key Reaction Step | Product | Yield | Reference |

|---|---|---|---|---|---|

| (R,R)-Dimethyl tartrate acetonide | Lithiated tartrate acetonide enolate | Alkylation with homoallylic iodide (15) | Diastereomerically pure alkylated tartrate (16) | 78% | acs.org |

| Alkylated tartrate (16) | Lithium enolate of 16 | Oxidation with MoOPH | Hydroxyacetonide (17) | Not specified | acs.org |

| (R,R)-Dimethyl tartrate acetonide | Lithiated tartrate acetonide enolate | Alkylation with various alkyl halides | Monoalkylated tartrates | 13-78% | ox.ac.uk |

| (S,S)-Dimethyl tartrate acetonide | Lithium enolate | Addition to acetonylacetone | Cyclised adduct (core precursor) | Not specified | rsc.org |

Synthesis of (–)-Rishitin

Precursors for Chiral Ligands and Catalysts

The C2-symmetric backbone of dimethyl tartrate is an excellent scaffold for the design and synthesis of chiral ligands and catalysts. These tartrate-derived auxiliaries have been instrumental in the development of a wide range of enantioselective catalytic reactions.

The chiral ligand (-)-(4S,5R)-4-(2-pyridyl)-5-(diphenylphosphino)methyl-2,2-dimethyl-1,3-dioxolane, known as PYDIPHOS, has been prepared from (+)-dimethyl L-tartrate. sigmaaldrich.cn This P,N-ligand has been utilized in asymmetric catalysis, such as in palladium-catalyzed hydroesterification and nickel-catalyzed cross-coupling reactions. The synthesis involves a multi-step sequence starting from the readily available dimethyl L-tartrate. sigmaaldrich.cn

The synthesis of (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, a type of TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol), has been reported starting from dimethyl-L-tartrate and benzophenone (B1666685). sigmaaldrich.cnresearchgate.netresearchgate.netwikipedia.org TADDOLs are a highly versatile class of chiral auxiliaries. The general synthesis involves the condensation of a dimethyl tartrate derivative with a ketone, followed by the reaction of the ester groups with an aryl Grignard reagent. wikipedia.org In this specific case, the reaction of the acetal of dimethyl L-tartrate with a phenyl Grignard reagent derived from benzophenone leads to the formation of the hexaphenyl-dimethanol-dioxolane derivative. researchgate.netresearchgate.net

Table 4: Synthesis of a Hexaphenyl-dimethanol-dioxolane Derivative

| Starting Material 1 | Starting Material 2 | Product Class |

| Dimethyl L-tartrate | Benzophenone | TADDOL |

Catalytic Applications and Systems Incorporating Dimethyl Tartrate Scaffolds

Design of Chiral Catalysts from Dimethyl Tartrate Derivatives

The rigid, C2-symmetric backbone of tartaric acid esters provides an excellent framework for the design of chiral catalysts. mdpi.com By modifying the ester and hydroxyl functionalities, a diverse library of ligands can be synthesized, each tailored for specific catalytic applications. mdpi.comacs.org

Tartrate-derived boronic acid catalysts have emerged as powerful tools for enantioselective carbon-carbon bond formation. These catalysts are typically formed in situ by the reaction of a tartrate derivative with a boronic acid. libretexts.orgmit.edu The resulting cyclic boronic ester acts as a chiral Lewis acid, activating substrates and controlling the stereochemical outcome of the reaction. libretexts.org

One notable application is the enantioselective conjugate addition of boronic acids to α,β-unsaturated ketones (enones). mdpi.com For instance, a catalyst derived from a monoester of tartaric acid has been successfully employed in the conjugate addition of alkenyl boronic acids to enones. mdpi.com DFT calculations have suggested that these reactions proceed through transition states stabilized by hydrogen-bonding interactions. conicet.gov.ar The formation of a five-membered acyloxyborane is proposed, where the free carboxylic acid group of the catalyst interacts with the carbonyl group of this intermediate, stabilizing the transition state and enhancing enantioselectivity. conicet.gov.ar

| Catalyst System | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Mono-O-acyl-L-tartaric acid / (E)-Styrylboronic acid | Chalcone (B49325) | Conjugate addition product | 92 | 87 | conicet.gov.ar |

| Tartaric acid / Vinylboronates | N-Acyl quinoliniums | Chiral dihydroquinolines | >70 | >88:12 er | nih.gov |

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a prominent class of chiral diols synthesized from tartrate esters, most commonly dimethyl or diethyl tartrate. ethz.chorgsyn.org These diols, when complexed with titanium alkoxides, form highly effective chiral Lewis acid catalysts known as Ti-TADDOLates. orgsyn.orgorgsyn.org The preparation of TADDOLs involves the reaction of a ketal of a tartrate ester with an aryl Grignard reagent. ethz.ch

Ti-TADDOLate catalysts have demonstrated remarkable efficacy in a wide array of enantioselective reactions, including:

Nucleophilic additions to aldehydes and ketones. orgsyn.orgorgsyn.org

Diels-Alder reactions. orgsyn.orgorgsyn.orgscielo.br

[2+2] and [3+2] cycloadditions. orgsyn.org

Ene reactions. orgsyn.org

The steric and electronic properties of the TADDOL ligand can be fine-tuned by varying the aryl substituents and the ketal group, allowing for optimization of the catalyst for a specific transformation. ethz.ch For instance, in the kinetic resolution of secondary allylic alcohols, the selectivity of the Ti-TADDOLate catalyst is significantly influenced by the steric bulk of the tartrate ester used in its synthesis, with larger esters like diisopropyl tartrate leading to improved selectivity compared to dimethyl tartrate. unipd.it Polymer-supported Ti-TADDOLate catalysts have also been developed, offering advantages in terms of catalyst recovery and reuse. ethz.ch

Boronic Acid Catalysts in Enantioselective Reactions

Mechanistic Insights into Tartrate Derivative-Catalyzed Reactions

Understanding the mechanism of catalysis is crucial for the rational design of more efficient and selective catalysts. Studies into tartrate derivative-catalyzed reactions have provided valuable insights into the factors governing their stereochemical control.

Hydrogen bonding plays a pivotal role in the transition state organization of many reactions catalyzed by tartrate derivatives. conicet.gov.arwikipedia.org These non-covalent interactions help to create a well-defined and rigid chiral environment around the reacting species, thereby dictating the stereochemical outcome. wikipedia.orgnih.gov

In the conjugate addition of boronic acids to enones catalyzed by O-monoacyltartaric acids, DFT calculations have shown that hydrogen bonding is key to achieving high enantioselectivity. conicet.gov.ar A proposed transition state involves the formation of a five-membered acyloxyborane intermediate. The free carboxylic acid group of the tartrate catalyst forms a hydrogen bond with the carbonyl group of this cyclic intermediate. conicet.gov.ar This interaction not only stabilizes the transition state but also reduces its flexibility, leading to a more ordered arrangement that favors the formation of one enantiomer over the other. conicet.gov.ar Further stabilization through nonclassical C-H···O hydrogen bonds has also been suggested to contribute to the observed enantioselectivity. conicet.gov.ar

Similarly, in other catalytic systems, hydrogen bonding between the catalyst and the substrate or between different parts of the catalyst-substrate complex can pre-organize the reactants in a chiral conformation, lowering the energy of the transition state for the desired stereochemical pathway. wikipedia.orgpnas.org

Conformational Analysis and Spectroscopic Elucidation of Dimethyl Tartrate

Experimental Conformational Analysis

Experimental techniques provide critical insights into the conformational landscape of dimethyl tartrate in both the solid state and in solution.

X-ray diffraction analysis of single crystals of (R,R)-tartaric acid dimethyl diester reveals its conformation in the solid state. semanticscholar.org Studies show that the molecule adopts an extended 'T' conformation, characterized by a planar arrangement of the α-hydroxyester moieties. semanticscholar.orgresearchgate.net In the crystal lattice, the conformation is stabilized predominantly by intermolecular hydrogen bonds, where the hydroxyl groups of one molecule interact with the carbonyl oxygens of neighboring molecules, forming layered structures. semanticscholar.orgresearchgate.net

Interestingly, the conformer observed in the crystal structure is not the one calculated to be of the lowest energy in the gas phase. semanticscholar.org While the extended carbon chain is a common feature, the solid-state conformation is influenced by packing forces and the formation of an extensive intermolecular hydrogen-bonding network. semanticscholar.org One study identified an asymmetrical conformer in the crystal structure which differs from the lowest energy form by the rotation of one of the ester groups. semanticscholar.org This crystalline conformation is stabilized by a weak intramolecular hydrogen bond between the two hydroxyl groups, but primarily by intermolecular hydrogen bonds. semanticscholar.org

Table 1: Selected Crystallographic Data for (R,R)-Tartaric Acid Dimethyl Diester Data synthesized from descriptive accounts in research articles. Specific numerical values for bond lengths and angles may vary between different crystal structure determinations.

| Parameter | Description |

|---|---|

| Molecular Conformation | Extended 'T' conformation. semanticscholar.org |

| Symmetry | Asymmetrical conformer present in the crystal structure. semanticscholar.org |

| Intramolecular H-Bonding | Weak interaction between hydroxyl groups. semanticscholar.org |

| Intermolecular H-Bonding | Hydroxyl groups form hydrogen bonds with carbonyl oxygens of adjacent molecules, creating a layered structure. researchgate.net |

| Stabilizing Interactions | Packing is significantly influenced by electrostatic dipole-dipole interactions in addition to hydrogen bonds. semanticscholar.org |

In solution, the conformational equilibrium of dimethyl tartrate is quite different from the solid state, as revealed by Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net These techniques are particularly sensitive to the molecule's conformation and chiral environment. uni-muenchen.denih.gov

VCD studies, often coupled with Density Functional Theory (DFT) calculations, have been instrumental in elucidating the predominant conformers in non-polar solvents like carbon tetrachloride (CCl₄). researchgate.netuni-muenchen.deresearchgate.net The analysis of VCD spectra in the O-H and C=O stretching regions indicates that dimethyl tartrate is not conformationally mobile but exists in a restricted conformational state. researchgate.nettandfonline.com The data strongly support that the most stable conformation is one where the ester groups are in a trans orientation relative to each other and stabilized by intramolecular hydrogen bonds between the hydroxyl group and the carbonyl oxygen attached to the same chiral carbon. researchgate.netuni-muenchen.de DFT calculations suggest this single conformer represents over 83% of the conformational population at room temperature, and its calculated VCD spectrum shows excellent agreement with the experimental data. researchgate.netuni-muenchen.de

NMR studies, by analyzing vicinal hydrogen coupling constants, also point towards a restricted conformational landscape in solution, corroborating the VCD findings. researchgate.net Together, these spectroscopic methods provide a consensus that in dilute, non-polar solutions, the conformation of dimethyl tartrate is dominated by a structure with strong intramolecular hydrogen bonds, unlike the intermolecularly bonded arrangement found in the crystal. semanticscholar.orgresearchgate.net

Single Crystal X-ray Diffraction Studies

Intramolecular Hydrogen Bonding and Conformational Stability

The stability of dimethyl tartrate conformers is largely governed by the presence and nature of intramolecular hydrogen bonds. semanticscholar.org Ab initio and DFT calculations consistently identify the lowest-energy conformer as one possessing C₂ symmetry, where each hydroxyl group forms a hydrogen bond with the nearest carbonyl oxygen (the oxygen of the C=O group). semanticscholar.orgresearchgate.netuni-muenchen.de This interaction creates a five-membered ring-like structure that significantly stabilizes the conformation.

This trans-COOR conformer, with hydrogen bonding between the OH and C=O groups on the same chiral carbon, is the dominant species in both the gas phase (in silico) and in CCl₄ solution. researchgate.netresearchgate.net The planar arrangement of the α-hydroxyester moieties is a key feature, stabilized by these intramolecular hydrogen bonds and also by long-range dipole-dipole interactions between the C=O and C-H bonds. semanticscholar.org

In the solid state, however, this stabilizing intramolecular interaction is largely replaced by stronger intermolecular hydrogen bonds that dictate the crystal packing. semanticscholar.orgresearchgate.net The energy difference between the conformer with intramolecular hydrogen bonds and other conformers is relatively small (e.g., a difference of only 1.2 kcal/mol was calculated between the lowest energy C₂ symmetric form and an asymmetrical conformer), which explains why crystal packing forces can favor a conformation that is not the absolute minimum in the gas phase. semanticscholar.org

Influence of Conformation on Reactivity and Stereoselectivity

The well-defined conformational preferences of dimethyl tartrate and its derivatives are crucial for their use as chiral auxiliaries and building blocks in asymmetric synthesis. fishersci.noresearchgate.net The fixed spatial arrangement of the functional groups allows for highly stereoselective transformations.

A prominent example is the stereoselective alkylation of dimethyl tartrate acetonide, a derivative where the two hydroxyl groups are protected. beilstein-journals.orgbeilstein-journals.org Deprotonation of this molecule forms a lithium ester enolate. The conformation of this intermediate, which is influenced by the bulky acetonide group, directs the incoming electrophile to a specific face of the molecule. beilstein-journals.org This results in a "contrasteric" alkylation, where the alkyl group adds cis to the remaining ester group, a process that is highly stereoretentive and yields the product with high diastereomeric and enantiomeric excess. researchgate.netbeilstein-journals.orgbeilstein-journals.org The predictable conformation of the tartrate-derived enolate is directly responsible for this high degree of stereocontrol. beilstein-journals.org

Furthermore, dimethyl tartrate is a key component in catalysts for asymmetric reactions, such as the Sharpless enantioselective epoxidation of allylic alcohols and certain Diels-Alder reactions. fishersci.nomit.edu In these catalytic systems, the tartrate ester complexes with a metal center (e.g., titanium or boron). mit.edumsu.edu The rigid, chiral environment created by the tartrate ligand's conformation forces the substrates to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product. mit.edu The predictable C₂ symmetric conformation of the tartrate allows it to create a well-defined chiral pocket around the catalytic site, which is the basis for the asymmetric induction. msu.edunih.gov

Computational and Theoretical Investigations of Dimethyl Tartrate

Semi-Empirical Methods in Conformational Analysis

Semi-empirical methods offer a computationally less intensive alternative to ab initio calculations for studying molecular conformations. These methods utilize parameters derived from experimental data to simplify the calculations.

Studies on (R,R)-tartaric acid and its dimethyl ester using semi-empirical methods have also pointed towards the "T" conformer as the most favored structure. researchgate.net The results from semi-empirical methods, such as AM1 and PM3, have served as valuable starting points for more rigorous ab initio investigations. researchgate.net For instance, stable geometries identified by AM1 (36 unique structures) and PM3 (58 unique conformers) were subsequently optimized using Hartree-Fock calculations with a 3-21G basis set. researchgate.net While computationally efficient, it's important to note that semi-empirical methods may have limitations, such as underestimating rotational barriers in certain molecules. nih.govucl.ac.uk

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and powerful tool for the computational study of molecules like dimethyl tartrate, offering a balance between accuracy and computational cost. scirp.org

Prediction of Vibrational Absorption and Circular Dichroism Spectra

DFT calculations have been successfully employed to predict the vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra of dimethyl-L-tartrate. uni-muenchen.deresearchgate.net By comparing the calculated spectra with experimental data, researchers can gain insights into the molecule's conformational properties in solution. uni-muenchen.de

Electronic Circular Dichroism (ECD) Studies and Solvent Effects

DFT calculations are also crucial for interpreting electronic circular dichroism (ECD) spectra, which provide information about the stereochemistry and electronic transitions of chiral molecules. Time-dependent DFT (TD-DFT) is the method of choice for calculating ECD spectra. unibs.it

Studies have shown that the solvent can have a notable effect on the chiroptical properties of molecules. unibs.it For dimethyl tartrate, while the ECD spectra show little variation in different solvents, the optical rotatory dispersion (ORD) spectra exhibit a marked dependence on the solvent in the long-wavelength region. acs.org Quantum mechanical predictions of ECD have been performed for isolated (R,R)-dimethyl tartrate at the B3LYP/aug-cc-pVDZ level. acs.org

Furthermore, investigations into the effect of chiral solvents on achiral dyes have utilized diethyl tartrate as a solvent, demonstrating that the chiral environment can induce dissymmetry in the achiral solute, which can be monitored by ECD and rationalized through DFT calculations. unibs.it The inclusion of solvent effects in theoretical calculations, often through models like the self-consistent reaction field (SCRF) or COSMO, is important for accurately predicting molecular properties in solution. uni-muenchen.deuva.nl

Modeling of Catalyst-Substrate Interactions involving Tartrate Derivatives

Computational and theoretical investigations play a pivotal role in elucidating the mechanisms of catalysis and the nature of interactions between catalysts and substrates. In the context of reactions involving tartrate derivatives such as dimethyl tartrate, computational modeling provides invaluable insights into the stereoselectivity and reactivity observed experimentally. These studies often employ methods like Density Functional Theory (DFT) to explore the potential energy surfaces of reactions, identify transition states, and quantify the noncovalent interactions that govern the catalyst-substrate complex's geometry and stability.

Detailed research findings have demonstrated that the effectiveness of chiral catalysts derived from tartaric acid and its esters stems from a network of subtle interactions. These can include hydrogen bonding, steric repulsion, and dispersion forces. acs.org For instance, in many catalytic systems, the hydroxyl and carbonyl groups of the tartrate moiety are crucial for orienting the substrate within the catalyst's chiral environment.

Computational analyses have been instrumental in understanding complex catalytic cycles. For example, in the Sharpless epoxidation, which utilizes a titanium-tartrate ester complex, DFT studies have been used to model the structures and energetics of the catalytic species. wayne.edu These models help to explain the high degree of enantioselectivity by detailing the geometry of the transition state where the oxygen atom is transferred to the allylic alcohol. The calculations reveal how the tartrate ligand enforces a specific coordination of the substrate to the titanium center, thereby exposing one face of the double bond to the oxidant. wayne.edu

Furthermore, theoretical models have highlighted the importance of both the catalyst's structural rigidity and its conformational flexibility. While a well-defined chiral pocket is necessary for stereodifferentiation, some flexibility is often required to accommodate the substrate and facilitate the catalytic transformation.

Conformational Analysis of Dimethyl-l-tartrate

A key aspect of understanding catalyst-substrate interactions is the conformational behavior of the tartrate molecule itself. DFT calculations have been employed to determine the stable conformers of dimethyl-l-tartrate and their relative energies. These studies indicate that the molecule's conformation is significantly influenced by intramolecular hydrogen bonding.

One such study calculated the minimum-energy structures of nine conformers of dimethyl-l-tartrate using the B3LYP functional and 6-31G* basis set. researchgate.net The results showed that the most stable conformer features a trans orientation of the carboxylate groups, with hydrogen bonding between the hydroxyl (OH) and carbonyl (C=O) groups attached to the same chiral carbon. researchgate.net This conformation is calculated to be significantly more populated than others at room temperature. researchgate.net The agreement between the calculated vibrational absorption and circular dichroism spectra of this lowest-energy conformer and experimental data provides strong support for its prevalence in solution. researchgate.net

Below is a table summarizing the calculated relative energies and populations of different dimethyl-l-tartrate conformers. This data is essential for building accurate models of how dimethyl tartrate interacts with a catalyst, as the dominant conformer is the most likely to be involved in the binding event.

| Conformer Geometry | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Intramolecular Interactions |

|---|---|---|---|

| trans-COOR, H-bonded (OH to C=O on same carbon) | 0.00 | > 83% | Intramolecular H-bond (OH···O=C) |

| Other conformers | Variable | < 17% | Varying degrees of H-bonding and steric interactions |

This table presents a simplified summary based on the findings that a single, hydrogen-bonded conformer is predominant. researchgate.net The original study analyzed nine distinct conformers with varying geometries and energies.

The insights gained from such computational studies are not purely academic. They provide a rational basis for the design of new and more effective chiral catalysts. By understanding the specific interactions that control enantioselectivity, chemists can modify the structure of the tartrate ligand or the catalyst backbone to enhance these interactions and achieve higher efficiency and selectivity in asymmetric synthesis. acs.org For example, DFT calculations can predict how changes in the ester group of the tartrate (e.g., from methyl to ethyl or other bulkier groups) might influence the catalyst-substrate fit and, consequently, the stereochemical outcome of the reaction. acs.org

Advanced Analytical Methodologies for Research on Dimethyl Tartrate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical investigation of dimethyl tartrate and its derivatives. slideshare.netconicet.gov.arcdnsciencepub.com It provides profound insights into the molecular framework by analyzing the magnetic properties of atomic nuclei. slideshare.net

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, is fundamental for the primary structural elucidation of dimethyl tartrate. emerypharma.comresearchgate.netweebly.comarxiv.org These techniques provide critical information regarding the number and types of protons and carbons in the molecule, as well as their chemical environments. slideshare.net

In ¹H NMR spectroscopy of dimethyl tartrate, distinct signals corresponding to the methoxy (B1213986) (-OCH₃) protons and the methine (CH-OH) protons are observed. The integration of these signals confirms the number of protons in each unique environment, while their chemical shifts and coupling constants offer clues about their connectivity and spatial arrangement. emerypharma.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov For dimethyl tartrate, signals are expected for the carbonyl carbons of the ester groups, the carbons bearing the hydroxyl groups, and the methyl carbons of the ester groups. cdnsciencepub.comnih.gov The chemical shifts of these carbons are indicative of their bonding and hybridization state.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Dimethyl Tartrate

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.8 | s |

| ¹H | ~4.5 | s |

| ¹³C | ~52 | |

| ¹³C | ~72 | |

| ¹³C | ~172 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. "s" denotes a singlet.

Application in Conformational Studies and Impurity Profiling

NMR spectroscopy is a powerful tool for investigating the conformational preferences of dimethyl tartrate and its derivatives in solution. researchgate.net The magnitude of coupling constants between vicinal protons, obtained from high-resolution ¹H NMR spectra, can be used to determine the dihedral angles and thus the preferred staggered or eclipsed conformations of the carbon backbone. researchgate.net Studies have shown that the four-carbon chain of dialkyl tartrates predominantly adopts a planar, extended (trans) conformation, which is stabilized by intramolecular hydrogen bonds. researchgate.net

Furthermore, NMR is instrumental in impurity profiling of dimethyl tartrate samples. conicet.gov.arsigmaaldrich.comresearchgate.net The high resolution and sensitivity of NMR allow for the detection and quantification of process-related impurities and degradation products, even at low levels. derpharmachemica.comijpsr.com By comparing the NMR spectrum of a sample to that of a pure standard, extraneous peaks can be identified. sigmaaldrich.com Advanced 2D NMR techniques can then be employed to elucidate the structures of these unknown impurities, which is crucial for quality control in pharmaceutical and chemical manufacturing. conicet.gov.arresearchgate.net For instance, the presence of meso-tartrate (B1217512) or other diastereomers can be identified through their distinct NMR spectral signatures. umich.edubeilstein-journals.org

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis